molecular formula C13H17BrN2O2S B8164812 1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine

1-(4-Bromophenyl)-4-(cyclopropylsulfonyl)piperazine

Cat. No. B8164812
M. Wt: 345.26 g/mol
InChI Key: NUCCXIHWLGMUQE-UHFFFAOYSA-N
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Patent
US09382243B2

Procedure details

1-(4-bromophenyl)piperazine (1 g, 4.15 mmol) was dissolved in DCM (40 ml) and cooled in 0° C. Then DMAP (0.051 g, 0.415 mmol), triethylamine (0.723 ml, 5.18 mmol), and cyclopropanesulfonyl chloride (0.641 g, 4.56 mmol) were added. The reaction was stirred 1 h at rt, then diluted with DCM and saturated NH4Cl/water (1:1). The aqueous phase was separated, extracted with DCM (×2) and the combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated to give the desired product. LC-MS: calculated for C13H17BrN2O2S 346.02 observed m/e: 346.88 (M+H)+ (Rt 1.16/2 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.723 mL
Type
reactant
Reaction Step Two
Quantity
0.641 g
Type
reactant
Reaction Step Two
Name
Quantity
0.051 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
NH4Cl water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH:21]1([S:24](Cl)(=[O:26])=[O:25])[CH2:23][CH2:22]1>C(Cl)Cl.CN(C1C=CN=CC=1)C.[NH4+].[Cl-].O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([S:24]([CH:21]3[CH2:23][CH2:22]3)(=[O:26])=[O:25])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.723 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.641 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)Cl
Name
Quantity
0.051 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
NH4Cl water
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×2)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCN(CC1)S(=O)(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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